molecular formula C16H19BrN2O4 B6348827 4-(2-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326814-87-2

4-(2-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6348827
CAS RN: 1326814-87-2
M. Wt: 383.24 g/mol
InChI Key: UGOWBDMBDIMHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, also known as BMDCA, is a compound from the spirocyclic class of compounds that has been used in various scientific studies and laboratory experiments. BMDCA is a versatile compound that has been used in a variety of applications, including synthesis, biochemical and physiological studies, as well as in drug research.

Scientific Research Applications

4-(2-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been used in a variety of scientific research applications, including drug discovery, biochemical and physiological studies, and synthesis. 4-(2-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been used in drug discovery studies to investigate its potential as a therapeutic agent. It has also been used in biochemical and physiological studies to investigate its effects on various biological processes. 4-(2-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has also been used in synthesis studies to investigate its potential as a reagent or catalyst.

Mechanism of Action

The mechanism of action of 4-(2-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is not well understood. It is believed that 4-(2-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid binds to a variety of proteins and enzymes, which can then lead to changes in the activity of the proteins or enzymes. It is also believed that 4-(2-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may interact with other molecules, such as hormones, and that this interaction can lead to changes in the activity of the hormones.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid are not well understood. However, it is believed that 4-(2-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may have a variety of effects on the body, including anti-inflammatory, anti-oxidant, and anti-cancer effects. 4-(2-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has also been studied for its potential to modulate the activity of certain enzymes and proteins, which can lead to changes in the body’s metabolism.

Advantages and Limitations for Lab Experiments

4-(2-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several advantages when used in laboratory experiments. For example, it is a stable compound that is relatively easy to synthesize. Additionally, it is a versatile compound that can be used in a variety of applications. However, there are also some limitations to using 4-(2-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid in laboratory experiments. For example, it is not very soluble in water, and it is not very stable in acidic or basic solutions.

Future Directions

There are many potential future directions for 4-(2-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid. For example, further research could be done to investigate its potential as a therapeutic agent for various diseases. Additionally, further research could be done to investigate its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be done to investigate its potential as a reagent or catalyst in synthesis studies, as well as its potential applications in drug discovery. Finally, further research could be done to investigate the advantages and limitations of using 4-(2-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid in laboratory experiments.

Synthesis Methods

4-(2-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can be synthesized in a variety of ways, depending on the desired product. A common method of synthesis is the reaction of 2-bromobenzoyl chloride and 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid. This reaction can be carried out using a variety of solvents, such as acetonitrile, dimethylformamide, and ethyl acetate. The reaction is typically carried out at room temperature, and the product is isolated by filtration.

properties

IUPAC Name

4-(2-bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O4/c1-18-8-6-16(7-9-18)19(13(10-23-16)15(21)22)14(20)11-4-2-3-5-12(11)17/h2-5,13H,6-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOWBDMBDIMHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

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